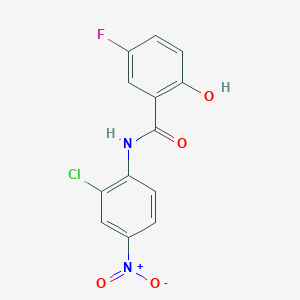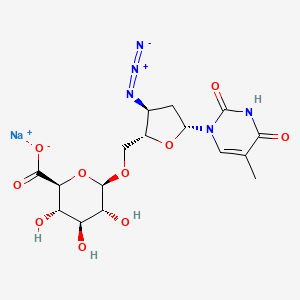
Zidovudine O-|A-D-glucuronide (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zidovudine O-|A-D-glucuronide (sodium) is a major metabolite of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection . This compound is formed through the glucuronidation of Zidovudine, which involves the addition of a glucuronic acid moiety to the parent drug . Zidovudine O-|A-D-glucuronide (sodium) is primarily used in scientific research to study the metabolism and pharmacokinetics of Zidovudine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zidovudine O-|A-D-glucuronide (sodium) involves the enzymatic glucuronidation of Zidovudine. This process is typically carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Zidovudine . The reaction is conducted under mild conditions, usually at physiological pH and temperature, to ensure the stability of the enzyme and the substrate .
Industrial Production Methods
Industrial production of Zidovudine O-|A-D-glucuronide (sodium) follows a similar enzymatic process but on a larger scale. The reaction is optimized for high yield and purity, often involving the use of immobilized enzymes to facilitate the separation and reuse of the biocatalyst . The product is then purified through a series of chromatographic techniques to remove any impurities and ensure the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Zidovudine O-|A-D-glucuronide (sodium) primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety . Conjugation reactions, such as sulfation and methylation, can further modify the compound, affecting its solubility and biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases, often conducted at physiological pH and temperature.
Major Products
Hydrolysis: Zidovudine and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of Zidovudine O-|A-D-glucuronide (sodium).
Applications De Recherche Scientifique
Zidovudine O-|A-D-glucuronide (sodium) is extensively used in scientific research to study the metabolism and pharmacokinetics of Zidovudine. It serves as a model compound to investigate the enzymatic pathways involved in drug metabolism and the factors influencing the bioavailability and elimination of Zidovudine. Additionally, it is used in studies on drug-drug interactions, as the glucuronidation pathway is a common route for the metabolism of many drugs.
Mécanisme D'action
Zidovudine O-|A-D-glucuronide (sodium) exerts its effects primarily through its role as a metabolite of Zidovudine. Zidovudine is a prodrug that must be phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine facilitates its excretion from the body, thereby regulating its plasma concentration and therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine O-|A-D-glucuronide (sodium): Another glucuronide metabolite of a nucleoside reverse transcriptase inhibitor used in HIV treatment.
Abacavir O-|A-D-glucuronide (sodium): A glucuronide metabolite of Abacavir, another antiretroviral drug.
Uniqueness
Zidovudine O-|A-D-glucuronide (sodium) is unique in its specific role in the metabolism of Zidovudine. Unlike other glucuronide metabolites, it is formed through the glucuronidation of a nucleoside analog, which has distinct implications for its pharmacokinetics and therapeutic applications. Its study provides valuable insights into the metabolism of nucleoside reverse transcriptase inhibitors and their interactions with other drugs.
Propriétés
Formule moléculaire |
C16H20N5NaO10 |
|---|---|
Poids moléculaire |
465.35 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
Clé InChI |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


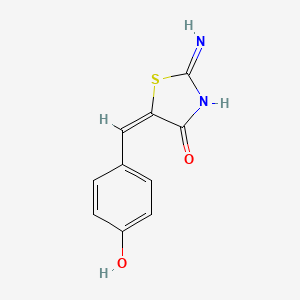
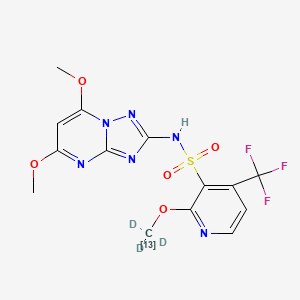
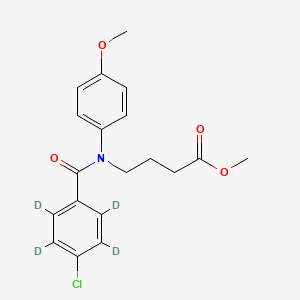
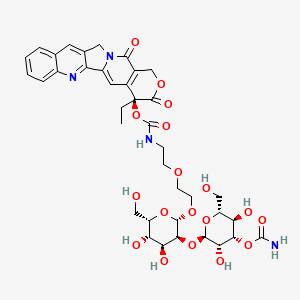
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
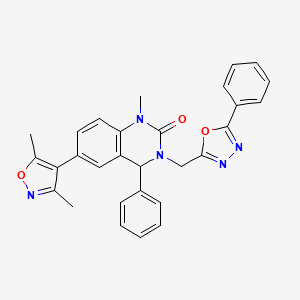
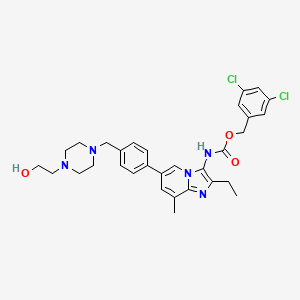

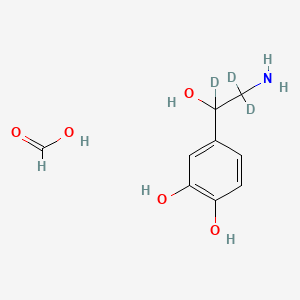
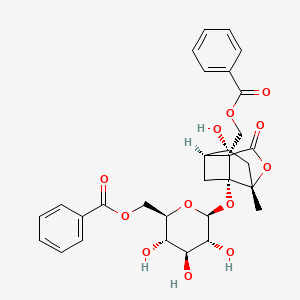
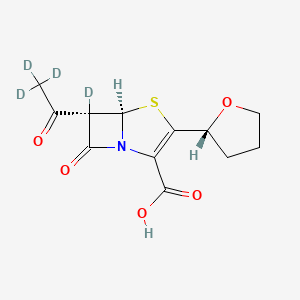

![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
